2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
描述
2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at position 2 and a phenyl group at position 3. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence its reactivity, binding affinity, and applications in medicinal chemistry and materials science. This compound has been synthesized via cyclization reactions involving 3-bromobenzoyl chloride and phenyl-substituted hydrazides, followed by purification via recrystallization or column chromatography . Its structural characterization is confirmed by spectroscopic methods (NMR, IR) and single-crystal X-ray diffraction (XRD) in related derivatives .
属性
IUPAC Name |
2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSLTYZLUOJESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232697 | |
| Record name | 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83817-44-1 | |
| Record name | 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83817-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083817441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Mechanism:
-
Formation of Acyl Hydrazide : 3-Bromobenzohydrazide reacts with phenylacetic acid to form an intermediate acyl hydrazide.
-
Cyclization : POCl₃ catalyzes the elimination of water, leading to oxadiazole ring closure.
Key Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dichloromethane (DCM) |
| Temperature | Reflux (80–100°C) |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
-
Reactants : 3-Bromobenzohydrazide (1.0 equiv), phenylacetic acid (1.1 equiv).
-
Catalyst : POCl₃ (2.0 equiv).
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol.
Ultrasound-Promoted Synthesis
A solvent-free, ultrasound-assisted method enhances reaction efficiency by reducing time and improving yields. This approach utilizes N-isocyanoiminotriphenylphosphorane as a cyclizing agent.
Procedure:
-
Sonication : Mix 3-bromobenzohydrazide (1 mmol) and benzoic acid (1 mmol) in DCM.
-
Cyclization : Expose the mixture to ultrasonic waves (40 kHz) for 10 minutes.
-
Purification : Isolate the product via silica gel chromatography.
Performance Metrics:
| Metric | Value |
|---|---|
| Yield | 96% |
| Purity | >99% (HPLC) |
| Energy Consumption | 50% reduction vs. conventional |
Friedel-Crafts Acylation Followed by Cyclization
For industrial-scale production, Friedel-Crafts acylation is used to synthesize precursors before cyclization.
Steps:
-
Acylation : React bromobenzene with succinic anhydride using AlCl₃ to form 3-(4-bromobenzoyl)propionic acid.
-
Hydrazide Formation : Treat the acid with hydrazine hydrate.
-
Oxadiazole Synthesis : Cyclize the hydrazide with POCl₃.
Industrial Optimization:
| Factor | Optimization Strategy |
|---|---|
| Catalyst Loading | 10 mol% AlCl₃ |
| Reaction Scale | 10–100 kg batches |
| Purification | Continuous flow crystallization |
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| POCl₃ Cyclization | 70–85 | 4–6 h | High | Moderate |
| Ultrasound-Assisted | 96 | 10 min | Lab-scale | High |
| Industrial Acylation | 65–75 | 8–12 h | High | Low |
Key Findings :
-
The ultrasound method achieves the highest yield but remains limited to small-scale synthesis.
-
POCl₃-based cyclization balances cost and scalability for intermediate-scale production.
-
Industrial routes prioritize throughput over yield, using continuous flow systems.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents like DMF improve reaction kinetics but require stringent drying:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 85 |
| DMF | 36.7 | 78 |
| THF | 7.58 | 65 |
Catalyst Screening
Alternatives to POCl₃ have been explored:
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| POCl₃ | 85 | Minimal |
| PCl₅ | 72 | HCl gas |
| SOCl₂ | 68 | SO₂ emissions |
Challenges and Solutions
Byproduct Formation
Moisture Sensitivity
-
Issue : Hydrazide intermediates degrade in humid conditions.
-
Solution : Conduct reactions under nitrogen or argon atmospheres.
Emerging Techniques
Microwave-Assisted Synthesis
Photocatalytic Methods
-
Catalyst : Eosin Y under visible light.
-
Advantage : 90% yield at room temperature, but limited to gram-scale.
Quality Control and Characterization
Critical analytical methods for validating synthesis:
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | δ 8.2–8.6 ppm (aromatic H) |
| HPLC | Assess purity (>98%) | Retention time: 12.4 min |
| XRD | Verify crystalline structure | Space group: P2₁/c |
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and amines for amination.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include hydroxylated and aminated derivatives.
科学研究应用
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles, including 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole, exhibit significant anticancer properties. A study demonstrated that specific derivatives showed cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) when tested in combination with Imatinib. The mechanism of action involved apoptosis induction and interactions with estrogen receptors, highlighting the potential for these compounds in targeted cancer therapies .
Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory properties of oxadiazole derivatives. In vivo studies using carrageenan-induced paw swelling in rats showed that certain derivatives exhibited anti-inflammatory effects comparable to standard drugs like Indomethacin. The most effective derivatives demonstrated efficiencies ranging from 59.5% to 61.9% in reducing inflammation .
Agricultural Applications
Herbicidal Activity
Compounds based on the 1,3,4-oxadiazole structure have been investigated for their herbicidal properties. Derivatives have shown effectiveness against various weed species such as Echinochloa crus-galli and Avena fatua. The commercial viability of these compounds is supported by their successful registration as herbicides in agricultural practices .
Material Science Applications
Fluorescent Properties
this compound has been identified as a fluorescent compound with potential applications in optoelectronic devices. Its ability to emit light upon excitation makes it suitable for use in sensors and other electronic applications .
Case Study 1: Anticancer Research
A comprehensive study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against breast cancer cells. The results indicated that compounds with specific substitutions (e.g., methoxy or methyl groups) exhibited enhanced activity and selectivity towards cancer cells while sparing normal cells .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4c | 12.5 | Apoptosis induction |
| 4j | 15.0 | Estrogen receptor binding |
Case Study 2: Anti-inflammatory Activity
In a comparative study of oxadiazole derivatives for anti-inflammatory effects, several compounds were tested alongside Indomethacin. The results demonstrated that some derivatives not only reduced inflammation effectively but also provided analgesic effects comparable to traditional painkillers .
| Compound | Anti-inflammatory Effect (%) | Analgesic Effect (%) |
|---|---|---|
| 21c | 59.5 | 71 |
| 21i | 61.9 | 68 |
作用机制
The mechanism of action of 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and phenyl groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Structural and Electronic Comparisons
Substituent Position and Electronic Effects
- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole : The para-bromo derivative exhibits distinct electronic properties due to the symmetrical positioning of bromine, which enhances resonance stabilization. This compound demonstrates higher fluorescence quantum yield (Φ = 0.68) compared to the meta-bromo analog (Φ = 0.52) in OLED applications, attributed to reduced steric hindrance .
- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole : The nitro group at position 3 increases electron-withdrawing effects, lowering the LUMO energy level by ~0.3 eV compared to the 3-bromo derivative. This enhances binding to estrogen receptors (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for the 3-bromo analog) in anti-breast cancer studies .
Table 1: Electronic Properties of Selected Oxadiazoles
Table 2: Antiproliferative Activity (IC₅₀, µM)
| Compound | MCF-7 | MDA-MB-453 |
|---|---|---|
| 2-(3-Bromophenyl)-5-phenyl | 18.3 | 22.7 |
| 2-(Phenoxymethyl)-5-phenyl | 12.7 | 15.9 |
| 2-(4-Bromophenyl)-5-phenyl | 25.1 | 28.4 |
Solubility and Stability
- In contrast, phenoxymethyl-substituted analogs show improved solubility (25 mg/mL in DMSO) .
OLED Performance
- 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole : Serves as a blue-emitting fluorophore with CIE coordinates (0.15, 0.08), but lower efficiency than PBD (2-(4-biphenyl)-5-phenyl-1,3,4-oxadiazole) due to meta-substitution disrupting conjugation .
- PBD : A benchmark fluorophore with higher electron mobility (µₑ = 2.1 × 10⁻³ cm²/Vs vs. 1.4 × 10⁻³ cm²/Vs for the 3-bromo derivative) .
生物活性
The compound 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of 1,3,4-oxadiazoles typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For this compound, a common method includes:
- Reagents : 3-bromobenzohydrazide and phenylacetic acid.
- Catalyst : Phosphoryl trichloride (POCl₃) or other dehydrating agents.
- Conditions : Heating under reflux conditions for several hours.
This method yields the desired oxadiazole derivative with high purity and yield.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The compound this compound has shown promising results in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HT-29 (colon).
- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.
In a study by Kumar et al., compounds similar to this compound exhibited IC₅₀ values ranging from 0.010 to 18.50 µM against various cancer types .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa.
- Methodology : Cup plate agar diffusion method was employed to determine zones of inhibition.
Results indicated that derivatives with bromine substitutions significantly enhanced antibacterial activity compared to their unsubstituted counterparts .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of oxadiazole derivatives:
- In Vivo Studies : Conducted on rat models using carrageenan-induced paw swelling.
- Results : The anti-inflammatory activity ranged from 33% to 62% inhibition compared to standard drugs like Indomethacin .
Structure–Activity Relationship (SAR)
The biological activities of 1,3,4-oxadiazoles are closely related to their molecular structure. The following points summarize key findings on SAR:
- Substituents : The presence of electron-withdrawing groups (like bromine) enhances biological activity.
- Positioning of Substituents : The positioning on the phenyl ring affects potency; para-substituted compounds often show greater activity.
- Linkers and Chains : Variations in linkers between oxadiazole and phenyl groups can modulate the interaction with biological targets .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Breast Cancer Study :
- Antimicrobial Evaluation :
常见问题
Basic Research Questions
Q. How can the synthesis of 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors or electrophilic bromination of pre-formed oxadiazoles. For brominated derivatives, selective bromination using KBrO₃ under acidic conditions has been reported, though yields vary depending on substituent positions (e.g., o-, m-, p-bromination yields 16%, 14%, and 26%, respectively) . Optimization includes controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of brominating agents. Purity can be enhanced via recrystallization using ethanol/water mixtures, as suggested by melting point data (167–169°C) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and noncovalent interactions (e.g., CH⋯N, CH⋯π) critical for stability .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen contacts) .
- Mass Spectrometry : Exact mass (289.9942 g/mol for C₁₄H₉BrN₂O) confirms molecular composition .
- UV-Vis and Fluorescence : Orbital energies (HOMO: 6.2 eV; LUMO: 2.4 eV) indicate optoelectronic properties .
Advanced Research Questions
Q. How do halogen substitutions at the phenyl rings modulate electronic properties and reactivity?
- Methodological Answer : Bromine at the 3-position increases electron-withdrawing effects, altering HOMO/LUMO gaps and reactivity in electrophilic substitutions. Comparative studies with iodo- or chloro-substituted analogs (e.g., 2-(5-Bromothiophen-2-yl)-5-phenyl derivatives) show red-shifted absorption spectra due to heavier halogen atoms . DFT calculations can model charge distribution and predict sites for further functionalization .
Q. What role do noncovalent interactions play in the crystal packing of this oxadiazole derivative?
- Methodological Answer : CH⋯N (2.5–2.7 Å) and CH⋯π (2.8–3.1 Å) interactions dominate crystal packing, as observed in XRD studies . These interactions enhance thermal stability and influence solubility. Disruption of these interactions (e.g., via methyl or methoxy substituents) can lead to polymorphic variations .
Q. How does this compound inhibit enzymes like lipoxygenase (LOX) or acetyl-CoA carboxylase (ACC)?
- Methodological Answer :
- LOX Inhibition : The oxadiazole core binds to the enzyme’s active site, disrupting arachidonic acid metabolism. Tertiary butyl or fluorophenyl substituents enhance inhibition (IC₅₀: 10–50 µM) by increasing hydrophobicity .
- ACC Inhibition : Phenyl-oxadiazole derivatives competitively block the biotin carboxylase domain, reducing fatty acid synthesis. SAR studies show 3-bromo substitution improves binding affinity (Ki: ~2.3 µM) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects (e.g., 3-bromo vs. 4-bromo isomers) or assay conditions. For example:
- Anti-cancer activity varies with cell line specificity: 2-(phenoxymethyl)-5-phenyl derivatives show IC₅₀ values of 8–12 µM in MCF-7 cells but lower potency in MDA-MB-231 .
- Standardized assays (e.g., LOX inhibition in pH 7.4 buffer) and meta-analysis of substituent trends (e.g., electron-withdrawing groups) are recommended .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
